

potential off-target effects of IRE1 α -IN-1

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Compound of Interest

Compound Name: IRE1 α -IN-1

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Technical Support Center: IRE1 α -IN-1

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of IRE1 α -IN-1. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How selective is IRE1 α -IN-1?

A1: IRE1 α -IN-1 is a highly selective inhibitor of IRE1 α (Inositol-requiring enzyme 1 α).^[1] Kinome-wide screening has demonstrated its high selectivity, with greater than 70% inhibition of only 4 out of 455 kinases tested.^[1] Furthermore, it displays a 100-fold selectivity for the IRE1 α isoform over the IRE1 β isoform.^[1]

Q2: What are the known or potential off-target kinases for IRE1 α -IN-1?

A2: While the specific four kinases inhibited by IRE1 α -IN-1 are not explicitly named in the available literature, analysis of structurally related compounds provides insights into potential off-targets. A similar benzimidazole compound was found to inhibit 17 out of 442 kinases, with notable activity against Jun kinases (JNKs) and Aurora kinases.^[2] Therefore, it is advisable to consider potential unintended effects on these kinase families in your experiments.

Q3: Can inhibition of IRE1 α by IRE1 α -IN-1 lead to unintended pathway effects?

A3: Yes. IRE1 α is a key sensor in the Unfolded Protein Response (UPR) and has signaling functions beyond the splicing of XBP1 mRNA.[2][3][4] IRE1 α can interact with TRAF2 (TNF receptor-associated factor 2) to activate the ASK1-JNK pro-apoptotic signaling pathway.[3][5][6] Therefore, inhibiting IRE1 α 's kinase activity with IRE1 α -IN-1 could inadvertently modulate this JNK-dependent apoptotic signaling. The timing of JNK activation in the ER stress response can be complex, with an initial pro-survival role followed by a pro-apoptotic role.[5]

Q4: I am observing unexpected apoptosis or changes in JNK signaling in my experiments with IRE1 α -IN-1. What could be the cause?

A4: Unexpected effects on apoptosis or JNK signaling could be due to either on-target inhibition of the IRE1 α -JNK pathway or potential off-target inhibition of JNK kinases directly. Given that compounds structurally similar to IRE1 α -IN-1 have shown activity against JNKs, it is crucial to dissect these two possibilities. Consider using more specific JNK inhibitors as controls or measuring the direct effect of IRE1 α -IN-1 on JNK activity in a cell-free assay.

Q5: How can I test for off-target effects of IRE1 α -IN-1 in my experimental system?

A5: To assess off-target effects, you can perform a kinase selectivity profiling experiment using a broad panel of kinases. Commercial services are available for this purpose. Alternatively, you can test the effect of IRE1 α -IN-1 on the activity of specific candidate off-target kinases, such as JNKs and Aurora kinases, using in vitro kinase assays. In cellular experiments, you can monitor the phosphorylation status of downstream targets of these kinases.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected levels of apoptosis	1. On-target inhibition of the pro-survival IRE1 α -XBP1s pathway. 2. On-target modulation of the IRE1 α -JNK apoptotic pathway. 3. Off-target inhibition of other survival kinases.	1. Correlate the level of apoptosis with the inhibition of XBP1s. 2. Monitor the phosphorylation status of JNK and its downstream targets. 3. Perform a kinase profile of IRE1 α -IN-1 to identify potential off-target survival kinases.
Changes in cell cycle progression	Off-target inhibition of cell cycle-related kinases, such as Aurora kinases.	1. Analyze cell cycle distribution by flow cytometry. 2. Examine the phosphorylation of histone H3, a substrate of Aurora kinases. 3. Test the effect of IRE1 α -IN-1 on Aurora kinase activity in a cell-free assay.
Inconsistent results across different cell lines	Cell line-specific expression and importance of IRE1 α and potential off-target kinases.	1. Verify the expression levels of IRE1 α and key potential off-target kinases (e.g., JNK isoforms, Aurora kinases) in your cell lines. 2. Compare the IC50 of IRE1 α -IN-1 for IRE1 α inhibition and the observed phenotype in each cell line.

Quantitative Data Summary

Table 1: Selectivity Profile of IRE1 α -IN-1

Parameter	Value	Reference
Number of Kinases with >70% Inhibition	4 out of 455	[1]
Selectivity for IRE1 α over IRE1 β	100-fold	[1]

Table 2: Potency of IRE1 α -IN-1

Assay	IC50	Reference
IRE1 α (ERN1) Inhibition	77 nM	[1]
IRE1 α RNase Activity Inhibition	80 nM	[1]
Tunicamycin-induced GFP-IRE1 α foci in HEK293 cells	0.74 μ M	[1]
Tunicamycin- and thapsigargin-induced XBP1 splicing in HEK293 cells	0.68-1.63 μ M	[1]

Table 3: Potential Off-Target Activity of a Structurally Related Compound (Compound 1)

Kinase	IC50 (μ M)	Fold Selectivity vs. IRE1 α	Reference
IRE1 α Enzyme	0.071	1	[2]
JNK3 Enzyme	0.35	4.9	[2]
Aurora p-histone H3	16	>200	[2]

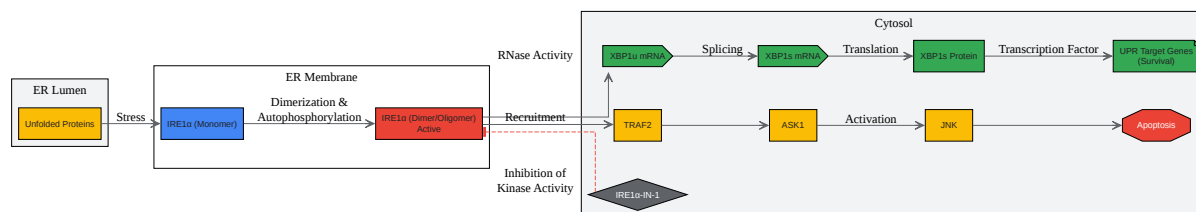
Experimental Protocols

Kinase Selectivity Profiling (General Methodology)

A common method for assessing kinase inhibitor selectivity is through large-panel kinase screening, often performed by commercial vendors (e.g., Eurofins, Reaction Biology). A generalized protocol is as follows:

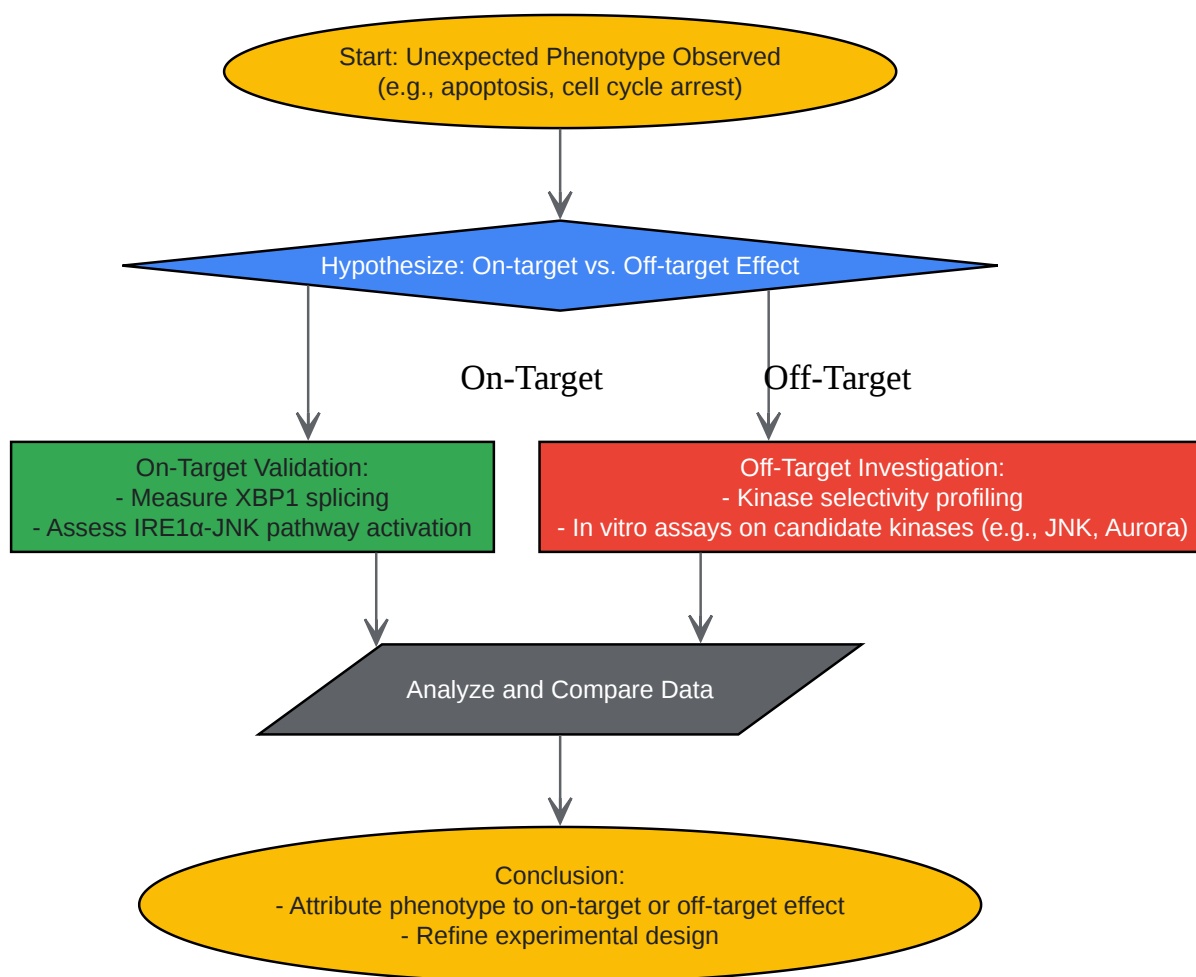
- **Compound Preparation:** IRE1 α -IN-1 is prepared at a specified concentration (e.g., 1 μ M) in a suitable solvent, typically DMSO.
- **Kinase Panel:** A large panel of purified, active kinases (e.g., >400) is assembled.
- **Assay Principle:** The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay using ^{33}P -ATP or a fluorescence-based assay.
- **Assay Execution:**
 - Each kinase is incubated with its specific substrate and ATP in the presence of either IRE1 α -IN-1 or a vehicle control (DMSO).
 - The reactions are allowed to proceed for a defined period at a controlled temperature.
 - The reactions are stopped, and the amount of phosphorylated substrate is quantified.
- **Data Analysis:** The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of IRE1 α -IN-1 to the vehicle control. Hits are typically defined as kinases showing inhibition above a certain threshold (e.g., >70%). For significant hits, IC₅₀ values are then determined by running the assay with a range of inhibitor concentrations.

Visualizations



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Caption: The IRE1α signaling pathway under ER stress and the point of inhibition by IRE1α-IN-1.



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Caption: A logical workflow for troubleshooting unexpected experimental results with IRE1α-IN-1.

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